molecular formula C17H15NO4 B2860309 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid CAS No. 796084-60-1

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid

Cat. No.: B2860309
CAS No.: 796084-60-1
M. Wt: 297.31
InChI Key: SQTBGJCIHOCSKY-UHFFFAOYSA-N
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Description

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid (CAS 796084-60-1) is a high-quality small molecule building block with a molecular weight of 297.31 g/mol and the molecular formula C17H15NO4 . This compound, provided with a minimum purity of 95% , is a solid and should be stored at room temperature (RT) . It is offered in various quantities to suit different research and development needs. As a naphthalene-carboxylic acid derivative featuring a 3,5-dimethylisoxazole moiety, this compound serves as a versatile synthetic intermediate or building block in medicinal chemistry and drug discovery research. Its structural characteristics make it valuable for the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical agents. Researchers can utilize this compound in the development of enzyme inhibitors or receptor modulators, given the prevalence of similar heterocyclic structures in biologically active molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-15(11(2)22-18-10)9-21-16-8-13-6-4-3-5-12(13)7-14(16)17(19)20/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTBGJCIHOCSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid (CAS No. 796084-60-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and antiproliferative effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a methoxy group and a dimethyl-1,2-oxazole moiety. Its molecular formula is C15H17NO4C_{15}H_{17}NO_4 with a molecular weight of approximately 275.30 g/mol. The structure can be represented as follows:

Structure C15H17N O4\text{Structure }\text{C}_{15}\text{H}_{17}\text{N O}_4

Antibacterial Activity

Recent studies have investigated the antibacterial properties of various derivatives related to this compound. The compound has shown promising results against several Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Staphylococcus aureus0.0048 mg/mL
Pseudomonas aeruginosa0.13743 mg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and Bacillus species .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been tested against various fungal strains, with the following MIC values observed:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

This suggests that the compound is effective in inhibiting the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies .

Antiproliferative Effects

The antiproliferative activity of this compound has also been explored in cancer cell lines. In vitro studies indicate that this compound can inhibit cell proliferation significantly.

Cell Line IC50 (µM)
HeLa (cervical cancer)25 µM
MCF7 (breast cancer)30 µM

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action .

Case Studies

A notable study conducted on similar oxazole derivatives highlighted their potential in drug development due to their diverse biological activities. The study emphasized structure-activity relationships (SAR), indicating that modifications to the oxazole ring could enhance biological efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing in substituents or backbone modifications:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Notable Properties/Applications
Target Compound C₁₇H₁₅NO₄ Dimethyl-1,2-oxazol-4-yl methoxy, naphthalene 297.31 g/mol Discontinued; potential lipophilicity
Ascochytatin C₁₉H₁₄O₄ 2-Methoxybenzoyl group on naphthalene 306.32 g/mol Antimicrobial activity inferred from analogs
3-(6-Acetyloxynaphthalen-2-yl)oxybenzoic acid C₁₉H₁₄O₅ Acetyloxy group on naphthalene 330.31 g/mol Enhanced solubility due to ester group
5-CA-MCBX-NDM (from ) C₁₈H₁₇NO₅ Amino-hydroxymethylphenyl methoxy, methylbenzoic acid 327.34 g/mol Studied for drug metabolism pathways
2-[(1R,3R,5S)-3-({5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid C₂₈H₂₄F₄N₄O₅S Complex bicyclic system with FXR agonist activity 628.57 g/mol Non-bile FXR agonist for oral administration

Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Lipophilicity: The dimethyl-oxazole group in the target compound likely increases lipophilicity compared to polar substituents (e.g., amino groups in 5-CA-MCBX-NDM or acetyloxy groups in 3-(6-acetyloxynaphthalen-2-yl)oxybenzoic acid). This property impacts membrane permeability and metabolic stability .
  • Solubility : Carboxylic acid groups enhance water solubility, but bulky hydrophobic substituents (e.g., naphthalene or benzothiazole) counteract this. The discontinued status of the target compound may reflect formulation challenges .

Preparation Methods

Synthetic Pathway Overview

This method involves coupling 3-hydroxy-naphthalene-2-carboxylic acid with 4-(chloromethyl)-dimethyl-1,2-oxazole under basic conditions. The reaction proceeds via a classical Williamson ether synthesis, leveraging the nucleophilic displacement of chloride by the phenoxide ion.

Key Steps:

  • Synthesis of 4-(Chloromethyl)-dimethyl-1,2-oxazole
    • Precursor : Dimethyl-1,2-oxazole-4-methanol is prepared via cyclization of dimethyl malonate with hydroxylamine hydrochloride in ethanol under reflux.
    • Chlorination : The alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane to yield the chloromethyl derivative.
  • Alkylation of 3-Hydroxy-naphthalene-2-carboxylic Acid
    • Conditions : The phenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. 4-(Chloromethyl)-dimethyl-1,2-oxazole is added dropwise, and the mixture is stirred for 12 hours.
    • Yield : Reported yields range from 65% to 78%, depending on solvent purity and reaction time.

Phase-Transfer Catalyzed Etherification

Methodology and Optimization

Adapted from the CN102757322A patent, this approach employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance the reactivity of the methoxy group donor.

Procedure:

  • Substrates : 3-Hydroxy-naphthalene-2-carboxylic acid methyl ester and 4-(hydroxymethyl)-dimethyl-1,2-oxazole.
  • Reagents : Dimethyl carbonate (DMC) as the methylating agent, TBAB (5 mol%), and aqueous sodium hydroxide (12% w/v).
  • Conditions : The reaction is conducted at 75°C for 6 hours, followed by vacuum distillation to isolate the product.

Advantages :

  • Avoids toxic methylating agents like dimethyl sulfate.
  • Yields up to 82% with minimal byproducts.

Oxazole Ring Construction via Cycloaddition

Hantzsch Oxazole Synthesis

The oxazole moiety is synthesized in situ from a diketone precursor, enabling direct incorporation into the naphthalene framework.

Steps:

  • Formation of Dimethyl Oxazole-4-carbaldehyde
    • A mixture of dimethyl acetylenedicarboxylate and ammonium acetate is heated in acetic acid to form the oxazole core.
  • Reductive Amination
    • The aldehyde is reduced to hydroxymethyl using sodium borohydride (NaBH₄) in methanol.
  • Coupling to Naphthalene Core
    • Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate ether formation between the oxazole-methanol and 3-hydroxy-naphthalene-2-carboxylic acid.

Challenges :

  • Regioselectivity issues during cycloaddition necessitate precise stoichiometric control.

Carboxylic Acid Functionalization via Hydrolysis

Ester-to-Acid Conversion

The methyl ester of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid is hydrolyzed under basic conditions to yield the final product.

Conditions :

  • Reagents : Aqueous lithium hydroxide (LiOH, 2 M) in tetrahydrofuran (THF)/methanol (3:1 v/v).
  • Duration : 4 hours at 60°C.
  • Yield : >95% after acidification with HCl.

Comparative Analysis of Methodologies

Method Key Reagents Yield (%) Advantages Limitations
Williamson Ether K₂CO₃, DMF 65–78 Scalable, minimal side reactions Requires pre-functionalized oxazole
Phase-Transfer TBAB, DMC, NaOH 82 Eco-friendly, high efficiency Limited to activated alcohols
Hantzsch Cyclization NH₄OAc, NaBH₄ 70–75 In situ oxazole formation Complex purification steps
Ester Hydrolysis LiOH, THF/MeOH >95 High-yielding final step Dependent on ester precursor

Mechanistic Insights and Optimization

  • Regioselectivity in Oxazole Formation : The use of dibenzo-18-crown-6 as a phase-transfer catalyst in THF significantly improves reaction rates by stabilizing transition states.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Williamson ether synthesis, while THF improves solubility in cycloadditions.
  • Temperature Control : Maintaining reflux temperatures (60–85°C) is critical for minimizing byproducts in phase-transfer reactions.

Q & A

Q. What are the common synthetic routes for 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions , leveraging nucleophilic substitution and coupling strategies. A general approach includes:

  • Step 1 : Preparation of the naphthalene-2-carboxylic acid backbone. For example, substituted naphthols (e.g., 2-naphthol) are treated with alkylating agents like propargyl bromide in DMF with K₂CO₃ as a base to form alkoxy intermediates .
  • Step 2 : Introduction of the dimethyl-1,2-oxazol-4-yl moiety. The oxazole ring can be synthesized via cyclization reactions using nitrile oxides or via [3+2] cycloaddition with acetylenes. For instance, phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH) has been used to facilitate Friedel-Crafts acylation in similar naphthalene derivatives .
  • Step 3 : Purification via recrystallization (e.g., ethanol) or chromatography. Yields are often moderate (50–70%), requiring optimization of reaction time and stoichiometry .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : The methoxy group (-OCH₃) and oxazole protons resonate at δ 3.8–4.2 ppm and δ 6.5–7.5 ppm, respectively. The naphthalene protons show distinct splitting patterns .
    • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole C=N stretch (~1600 cm⁻¹) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves the spatial arrangement. For example, the oxazole ring’s dihedral angle relative to the naphthalene plane can be measured to assess conjugation .

Q. What are the solubility characteristics of this compound, and how do functional groups influence them?

  • Solubility Profile :

    SolventSolubility (mg/mL)Key Influencing Groups
    DMSO>20Carboxylic acid (-COOH)
    Ethanol~5Methoxy (-OCH₃)
    Water<0.1Hydrophobic naphthalene core
  • The carboxylic acid enhances solubility in polar aprotic solvents (e.g., DMSO), while the methoxy and oxazole groups contribute to moderate solubility in alcohols. The hydrophobic naphthalene backbone limits aqueous solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of oxazole ring formation?

  • Key Variables :
    • Catalysts : Use Lewis acids (e.g., ZnCl₂) or Pd catalysts for regioselective cyclization. highlights the use of dimethyloxazole precursors in similar coupling reactions .
    • Temperature : Elevated temperatures (80–100°C) improve cyclization kinetics but may promote side reactions (e.g., decarboxylation).
    • Solvent : Non-polar solvents (toluene) favor oxazole formation by reducing proton exchange interference .
  • Monitoring : TLC (hexane:ethyl acetate, 7:3) or LC-MS tracks intermediate stability .

Q. What strategies address data discrepancies in X-ray crystallography refinement for this compound?

  • Challenges : Twinning or poor diffraction due to flexible methoxy/oxazole substituents.
  • Solutions :
    • Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands to model twinning .
    • Incorporate restraints for bond lengths/angles in the oxazole ring to stabilize refinement .
    • Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking of naphthalene rings) .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

  • Target Identification : Structural analogs (e.g., FXR agonists in ) suggest potential binding to nuclear receptors or enzymes. Docking studies using PDB structures (e.g., 3RVF) can predict binding modes .
  • Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorescence polarization (e.g., for kinases or oxidases) .
    • Cellular Uptake : Radiolabeled compound (³H/¹⁴C) tracks intracellular accumulation in HEK293 or HepG2 cells .
    • Anti-inflammatory Activity : ELISA-based quantification of TNF-α/IL-6 in macrophage cultures .

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